molecular formula C19H23N3O3S B2990969 N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 294885-65-7

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2990969
CAS No.: 294885-65-7
M. Wt: 373.47
InChI Key: PZYRIUKFVOLMJR-UHFFFAOYSA-N
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Description

N-{4-[(4-Benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative characterized by a benzyl-substituted piperazine ring linked via a sulfonyl group to a phenylacetamide scaffold. This structural motif is common in medicinal chemistry, particularly in compounds targeting neurological and inflammatory pathways.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYRIUKFVOLMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 4-benzylpiperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. For example, it has been shown to exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and to have anticonvulsant effects by modulating neuronal ion channels .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The compound’s structural analogs differ primarily in the substituents on the piperazine ring, sulfonamide linkage, or acetamide group. Key comparisons include:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent on Piperazine Biological Activity Reference
N-[4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (35) Methyl Analgesic (comparable to paracetamol)
N-{4-[(4-Cycloheptylpiperazin-1-yl)sulfonyl]phenyl}acetamide Cycloheptyl Unknown (structural analog)
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (37) Unsubstituted piperazine Anti-hypernociceptive (inflammatory pain)
N-{4-[(4-(3-Methylbutanoyl)piperazin-1-yl)sulfonyl]phenyl}acetamide 3-Methylbutanoyl Synthetic intermediate
N-{4-[(4-Benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide (Target Compound) Benzyl Hypothesized CNS activity (structural basis)
  • Analgesic Activity : Compound 35 (methylpiperazine) demonstrated superior analgesic activity to paracetamol, suggesting that small alkyl groups on piperazine optimize pain relief .
  • Anti-Inflammatory Potential: Compound 37 (unsubstituted piperazine) showed anti-hypernociceptive effects, indicating that piperazine’s basicity and hydrogen-bonding capacity are critical for inflammatory pain modulation .
  • Impact of Bulky Substituents : The benzyl group in the target compound may enhance receptor binding affinity compared to smaller substituents (e.g., methyl). However, excessive bulk (e.g., cycloheptyl in ) could reduce solubility or target access.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In structurally related N-phenylacetamide sulfonamides, dihedral angles between aromatic rings influence molecular conformation. For example, a compound with a p-toluenesulfonamido group exhibited an 81.27° dihedral angle between phenyl rings, stabilizing its bioactive conformation . The benzylpiperazine group in the target compound may introduce similar torsional effects.
  • Hydrogen Bonding : Crystal structures of analogs (e.g., N-{[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide) reveal intramolecular C–H⋯O and N–H⋯O interactions, critical for stability and solubility .

Physicochemical Properties

  • Lipophilicity: The benzyl group increases logP compared to methyl or acetylated analogs (e.g., N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide, logP ~1.2) .
  • Solubility: Polar substituents (e.g., 3-methylbutanoyl in ) may improve aqueous solubility, whereas benzyl groups could reduce it, impacting bioavailability.

Biological Activity

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide (CAS No. 294885-65-7) is a compound of significant interest in pharmacological research due to its potential biological activities. This article comprehensively explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes a benzylpiperazine moiety and a sulfonylphenyl group. This unique configuration contributes to its diverse biological activities.

Property Details
Molecular Formula C19H23N3O3S
Molecular Weight 359.44 g/mol
IUPAC Name N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide
CAS Number 294885-65-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, contributing to its antimicrobial and anticonvulsant properties. For instance, it disrupts bacterial cell wall synthesis, showcasing significant antimicrobial activity.
  • Receptor Binding : It binds to specific receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal excitability, which is crucial for its anticonvulsant effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It disrupts bacterial cell wall synthesis, leading to cell lysis. Studies have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.

Anticonvulsant Activity

A pivotal study evaluated the anticonvulsant activity of this compound using animal models. The results indicated that at doses of 100 mg/kg and 300 mg/kg, the compound provided significant protection in both the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The highest anticonvulsant activity was observed at 300 mg/kg, demonstrating its potential as a therapeutic agent for epilepsy .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic properties of related compounds suggest potential anticancer activity. Analogous compounds have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties worth exploring further .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Biological Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideAnticonvulsant activity
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy...Antimicrobial and anticancer properties

This compound stands out due to its dual action as both an antimicrobial and anticonvulsant agent, which may provide a broader therapeutic application than its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticonvulsant Study : In a study conducted on mice, the compound demonstrated significant protective effects against induced seizures in both MES and PTZ tests, suggesting its viability as an anticonvulsant agent .
  • Antimicrobial Evaluation : Laboratory tests revealed that the compound effectively inhibited the growth of various bacterial strains, providing evidence for its potential use in treating bacterial infections.
  • Cytotoxicity Assessment : Related compounds showed promising cytotoxic effects against cancer cell lines, indicating that further investigation into the anticancer potential of this compound is warranted .

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